N-(3-cyanophenyl)-2-phenylacetamide
Overview
Description
N-(3-cyanophenyl)-2-phenylacetamide, also known as NCPPA, is a synthetic compound that has been used in various scientific research applications. This compound has been used to study the biochemical and physiological effects of various compounds, as well as to study the mechanism of action of certain drugs. NCPPA has also been used for various laboratory experiments, and has been found to have some advantages and limitations.
Scientific Research Applications
Anticancer Potential
Research indicates that derivatives of N-(3-cyanophenyl)-2-phenylacetamide have shown promise in anticancer activities. A study by Konidena et al. (2018) synthesized novel derivatives and evaluated them for in vitro anticancer activity against various cancer cell lines, demonstrating significant inhibitory activity. The molecular docking analysis further supported these findings, highlighting the potential of these compounds in cancer treatment (Konidena et al., 2018).
Biological Activity Analysis
Vaštag et al. (2014) explored the biological activities of phenylacetamide derivatives, including N-(3-cyanophenyl)-2-phenylacetamide. Their study utilized quantitative structure-retention relationships (QSRR) analysis, predicting the biological properties of compounds based on their chromatographic retention behaviors. This research aids in understanding the diverse biological activities these compounds may exhibit, such as analgesic or anticonvulsant properties (Vaštag et al., 2014).
Chemical Synthesis and Modification
The synthesis and modification of N-(3-cyanophenyl)-2-phenylacetamide and its derivatives have been a focus of several studies. Goncharov et al. (2015) investigated the intramolecular cyclization of certain phenylacetamide derivatives, which is crucial for developing new chemical entities with potential applications in various fields. Such synthetic pathways are essential for the production and modification of these compounds for further research (Goncharov et al., 2015).
Nonlinear Optical Materials
In the study of nonlinear optical materials, N-(3-cyanophenyl)-2-phenylacetamide derivatives have shown potential. Gainsford et al. (2008) analyzed compounds similar in structure, assessing their bond-length alternation and crystal packing. These findings are significant for the development of novel nonlinear optical chromophores (Gainsford et al., 2008).
Antimicrobial Applications
Compounds related to N-(3-cyanophenyl)-2-phenylacetamide have been evaluated for antimicrobial properties. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety derived from a related compound, showing promising antibacterial and antifungal activities. This highlights the potential of these compounds in addressing microbial resistance issues (Darwish et al., 2014).
properties
IUPAC Name |
N-(3-cyanophenyl)-2-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-11-13-7-4-8-14(9-13)17-15(18)10-12-5-2-1-3-6-12/h1-9H,10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBIVMWJUFLUNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352591 | |
Record name | N-(3-cyanophenyl)-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24788460 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-cyanophenyl)-2-phenylacetamide | |
CAS RN |
89246-40-2 | |
Record name | N-(3-cyanophenyl)-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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